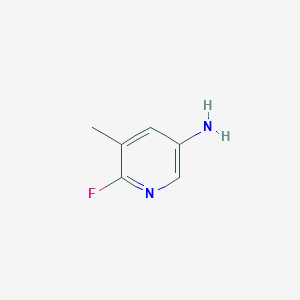

6-Fluoro-5-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADQKKYTJHXBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620667 | |

| Record name | 6-Fluoro-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186593-48-6 | |

| Record name | 6-Fluoro-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186593-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Fluoro-5-methylpyridin-3-amine

Executive Summary & Strategic Importance

6-Fluoro-5-methylpyridin-3-amine is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal chemistry.[1] Its structural motifs—a fluorine atom, a methyl group, and an amine on a pyridine core—confer unique physicochemical properties that are highly sought after in drug development.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a key vector for further molecular elaboration.[1]

This guide provides a detailed examination of a robust and widely applicable synthetic pathway to this compound, CAS No. 186593-48-6.[2][3][4] We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and present a protocol that is both reliable and scalable. This document is intended for researchers, process chemists, and drug development professionals who require a deep, practical understanding of this molecule's synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 186593-48-6 | [1][2][3] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 2-Fluoro-3-methyl-5-aminopyridine, 5-Amino-2-fluoro-3-picoline | [1] |

| Molecular Formula | C₆H₇FN₂ | [1][2][3] |

| Molecular Weight | 126.13 g/mol | [1][2][3] |

| Appearance | Light yellow to brown solid | [1] |

| Melting Point | 117-118 °C | [1] |

The Predominant Synthetic Strategy: A Two-Step Approach

The most common and logical approach to constructing this compound involves a two-step sequence starting from the commercially available precursor, 2-fluoro-5-methylpyridine.[1] This strategy leverages the directing effects of the existing substituents on the pyridine ring to install the amino group at the desired C3 position.

The overall workflow is as follows:

-

Electrophilic Nitration: Introduction of a nitro group (-NO₂) at the C3 position of 2-fluoro-5-methylpyridine.

-

Chemoselective Reduction: Reduction of the newly installed nitro group to the target primary amine (-NH₂).

Caption: High-level overview of the two-step synthesis pathway.

Mechanistic Rationale & Experimental Causality

Step 1: Electrophilic Nitration

The key to this synthesis is the regioselective installation of the nitro group. The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution more challenging than on a benzene ring. However, the substituents on the starting material, 2-fluoro-5-methylpyridine, guide the incoming electrophile.

-

Activating & Directing Effects: The methyl group at C5 is a weak activating group, directing electrophiles to the ortho and para positions (C4, C6, and C2). The fluorine atom at C2 is a deactivating group but is also an ortho, para-director.

-

The C3 Position: The C3 position is meta to both the fluorine and methyl groups. In pyridine chemistry, substitution at the C3 (or β) position is often favored under strongly acidic conditions, as the ring nitrogen acts as a powerful deactivating meta-director upon protonation. The nitrating conditions (a mixture of sulfuric and nitric acid) ensure the pyridine nitrogen is protonated, thus directing the incoming nitronium ion (NO₂⁺) to the C3 position.

Caption: Detailed reaction scheme for the synthesis of this compound.

Step 2: Chemoselective Reduction

The reduction of an aromatic nitro group is a well-established and high-yielding transformation. The primary challenge is to ensure the reaction conditions do not affect the fluorine substituent or the pyridine ring itself.

-

Catalytic Hydrogenation: This is the preferred method for its cleanliness and efficiency. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are highly effective.[5] Raney Nickel is particularly robust and cost-effective for this type of transformation.[5] The reaction is typically run under a pressurized atmosphere of hydrogen gas.[5]

-

Chemical Reduction: Alternatives include using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). While effective, these methods often require more complex workup procedures to remove metal salts, making catalytic hydrogenation more attractive for process scale-up.

Detailed Experimental Protocols

Safety Note: These procedures involve corrosive acids, flammable solvents, and reactions under pressure. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Nitration of 2-Fluoro-5-methylpyridine[1]

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%, 5 volumes).

-

Cooling: Cool the flask in an ice/salt bath to maintain an internal temperature between 0 and 5 °C.

-

Substrate Addition: Slowly add 2-fluoro-5-methylpyridine (1.0 eq) to the cooled sulfuric acid while stirring. Ensure the temperature does not exceed 10 °C.

-

Nitrating Agent Addition: Add fuming nitric acid (HNO₃, >90%, 1.1 eq) dropwise via the dropping funnel. The rate of addition must be controlled to keep the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate.

-

Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 5 volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-fluoro-5-methyl-3-nitropyridine, which can be purified by recrystallization.

Protocol 2: Reduction of 6-Fluoro-5-methyl-3-nitropyridine[5]

-

Reaction Setup: To a hydrogenation vessel, add the 6-fluoro-5-methyl-3-nitropyridine (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) (10 volumes).

-

Catalyst Addition: Carefully add Raney Nickel (approx. 5-10% by weight) as a slurry in the solvent.

-

Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by using TLC/LC-MS analysis. The reaction is typically complete within 4-8 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely. Wash the filter cake with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) or by column chromatography on silica gel if necessary.[5]

Table 2: Representative Reaction Data

| Step | Key Reagents | Temp. | Time | Typical Yield | Purity |

| Nitration | H₂SO₄, fuming HNO₃ | 0 °C to RT | 3-4 h | 80-90% | >95% |

| Reduction | Raney Ni, H₂ (gas) | Room Temp. | 4-8 h | 85-95% | >98% |

Alternative Synthetic Considerations

While the nitration-reduction sequence is dominant, other strategies exist for constructing substituted aminopyridines. For instance, nucleophilic aromatic substitution (SNAᵣ) on a di- or tri-halogenated pyridine precursor with an ammonia source is a viable, albeit potentially less regioselective, alternative.[6] Furthermore, advanced cross-coupling methodologies, such as the Suzuki-Miyaura coupling, have been employed to install methyl groups onto pre-functionalized pyridine rings in the synthesis of related analogues, demonstrating the versatility of modern synthetic chemistry.[7][8]

Conclusion

The synthesis of this compound is reliably achieved through a well-understood, two-step process of electrophilic nitration followed by catalytic reduction. This pathway is efficient, scalable, and relies on fundamental principles of aromatic chemistry. By understanding the causality behind reagent choice and reaction conditions, researchers can confidently reproduce and adapt this synthesis for the production of this vital pharmaceutical intermediate.

References

- CN102898358A - Preparation method of fluoropyridine compounds.

-

This compound | CAS 186593-48-6 . Matrix Fine Chemicals. [Link]

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

-

Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor . Organic Process Research & Development - ACS Publications. [Link]

-

An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor | Request PDF . ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acubiochem.com [acubiochem.com]

- 3. This compound | CAS 186593-48-6 [matrix-fine-chemicals.com]

- 4. 186593-48-6|this compound|BLD Pharm [bldpharm.com]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 6. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 6-Fluoro-5-methylpyridin-3-amine (CAS 186593-48-6): A Key Intermediate for Drug Discovery

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 6-Fluoro-5-methylpyridin-3-amine, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom onto the methyl-aminopyridine scaffold imparts unique electronic properties that are highly sought after in modern drug design to enhance metabolic stability, binding affinity, and bioavailability. This document details the compound's chemical identity, presents its core physicochemical parameters, and offers detailed, field-proven experimental protocols for their determination and validation. The intended audience includes researchers, medicinal chemists, and process development scientists who require a thorough understanding of this intermediate for its effective application in synthesis and discovery workflows.

Introduction: The Strategic Value of Fluorinated Pyridines

This compound (CAS: 186593-48-6) is a substituted pyridine derivative that has emerged as a valuable intermediate in organic synthesis.[1][2] Its structure is characterized by a pyridine ring, which is a common motif in pharmaceuticals, functionalized with an amino group at the 3-position, a methyl group at the 5-position, and a fluorine atom at the 6-position. This unique arrangement of functional groups makes it a versatile precursor for the synthesis of complex molecular architectures.[3]

The true value of this compound, particularly for drug development professionals, lies in the presence of the fluorine atom. Fluorine is the most electronegative element, and its introduction into a molecule can profoundly influence key properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug candidate.

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the pyridine nitrogen and the exocyclic amine. This alteration affects the ionization state of the molecule at physiological pH, which in turn impacts solubility, cell membrane permeability, and target binding.

-

Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and multipolar interactions, potentially enhancing the binding affinity and selectivity of a ligand for its biological target.

Understanding the fundamental physicochemical properties of this building block is therefore not an academic exercise, but a critical prerequisite for its successful and predictable deployment in a drug discovery program. This guide provides the necessary data and methodologies to achieve that understanding.

Chemical Identity and Core Properties

A precise characterization begins with confirming the identity and fundamental properties of the material. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-Amino-2-fluoro-3-methylpyridine, 2-Fluoro-3-methyl-5-aminopyridine, 5-Amino-2-fluoro-3-picoline | [4][5] |

| CAS Number | 186593-48-6 | [4][6] |

| Molecular Formula | C₆H₇FN₂ | [1][4][5] |

| Molecular Weight | 126.13 g/mol | [1] |

| Chemical Structure | SMILES: CC1=CC(N)=CN=C1FInChIKey: KADQKKYTJHXBSL-UHFFFAOYSA-N | [4] |

| Appearance | Light yellow to brown solid | [2] |

Key Physicochemical Parameters & Experimental Determination

The following sections detail the most critical physicochemical properties for drug development and provide robust protocols for their experimental determination.

Melting Point and Thermal Analysis

Scientific Importance: The melting point is a primary indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad or depressed range suggests the presence of impurities. Thermal analysis by Differential Scanning Calorimetry (DSC) provides a more detailed thermal profile, identifying phase transitions, decomposition events, and confirming purity.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Calibration: Calibrate the DSC instrument using a certified indium standard (melting point 156.6 °C) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

-

Analysis Conditions:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a rate of 10 °C/min from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

-

Data Interpretation: The melting point is determined as the onset temperature of the melting endotherm. The peak area of the endotherm corresponds to the heat of fusion.

Aqueous Solubility

Scientific Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility is a major hurdle in drug development, affecting formulation and in-vivo efficacy. It is essential to measure solubility under physiologically relevant conditions (e.g., pH 7.4).

Protocol: Kinetic Solubility Determination by HPLC-UV

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation:

-

Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well, resulting in a final nominal concentration of 100 µM with 1% DMSO.

-

Seal the plate and shake vigorously at room temperature for 2 hours to allow for precipitation to reach equilibrium.

-

-

Separation of Precipitate: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

-

Analysis:

-

Carefully transfer an aliquot of the supernatant to a new 96-well analysis plate.

-

Analyze the concentration of the dissolved compound in the supernatant using a calibrated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

-

The measured concentration is the kinetic solubility.

-

Acidity/Basicity (pKa)

Scientific Importance: The pKa value defines the pH at which a molecule is 50% ionized. For this compound, the basicity of the amino group and the pyridine nitrogen will dictate its charge state in different physiological compartments (stomach, intestine, blood). This governs its absorption, distribution, and interaction with its target.

Protocol: pKa Determination by Potentiometric Titration

-

System Setup: Use an automated titrator equipped with a calibrated pH electrode and a precision micro-burette.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound (e.g., 5-10 mg) in a suitable co-solvent system (e.g., 20% Methanol/Water) to ensure complete dissolution.

-

Titration:

-

Immerse the pH electrode in the sample solution and monitor the initial pH.

-

Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments.

-

Record the pH of the solution after each addition of titrant.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the titration curve, where half of the basic sites have been protonated. The inflection point of the curve represents the equivalence point.

Spectroscopic and Chromatographic Characterization

These methods are essential for confirming the structural integrity and assessing the purity of the compound. While specific spectra are often proprietary to suppliers, they can be requested or generated using the following standard methodologies.[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Importance: NMR is the most powerful technique for elucidating the precise chemical structure of a molecule. ¹H NMR confirms the number and environment of protons, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR is uniquely suited to confirm the presence and environment of the fluorine atom.

Protocol: General NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Analysis:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, the chemical shifts, integration values, and coupling patterns should be consistent with the proposed structure.

-

For ¹³C NMR, the number of signals should correspond to the number of unique carbon atoms.

-

For ¹⁹F NMR, a single signal (likely a doublet due to coupling with the adjacent proton) would confirm the fluorine's presence.

-

Mass Spectrometry (MS)

Scientific Importance: Mass spectrometry provides an exact measurement of the compound's molecular weight, serving as a definitive confirmation of its elemental composition.

Protocol: Analysis by Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer.

-

Analysis: Acquire the mass spectrum in positive ion mode. The compound is expected to protonate readily on the amino group or pyridine nitrogen. The observed mass-to-charge ratio (m/z) should correspond to the [M+H]⁺ ion (expected m/z ≈ 127.14). High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million.

High-Performance Liquid Chromatography (HPLC)

Scientific Importance: HPLC is the workhorse technique for assessing the purity of chemical compounds. By separating the target compound from impurities, it allows for accurate quantification of purity, typically expressed as a percentage of the total peak area.

Protocol: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

-

System: Use an HPLC system equipped with a C18 stationary phase column, a UV detector, and a gradient pump.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: Run a linear gradient from low to high organic content (e.g., 5% B to 95% B over 10 minutes) to elute compounds with varying polarities.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 270 nm).

-

Purity Calculation: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Integrated Characterization Workflow

The determination of these properties is not performed in isolation. A logical workflow ensures that a comprehensive and reliable data package is generated for any new batch of a critical building block like this compound.

Caption: Fig 1. Integrated workflow for physicochemical characterization.

Caption: Fig 2. Relationship of core properties to drug development.

Safety, Handling, and Storage

As a prudent laboratory practice, this compound should be handled with care, assuming it possesses hazards similar to other aminopyridine analogs until proven otherwise.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[7] Safety data sheets for related compounds indicate potential for toxicity if swallowed or in contact with skin, as well as respiratory and eye irritation.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2–8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.[2]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its value is unlocked through a rigorous understanding of its physicochemical properties. The data and protocols outlined in this guide provide the framework for this understanding, ensuring that the compound can be used effectively and reliably in the synthesis of next-generation therapeutics. By systematically characterizing its purity, solubility, thermal stability, and ionization behavior, researchers can de-risk their synthetic campaigns and make more informed decisions in the complex process of drug discovery and development.

References

- This compound. BLD Pharm.

- This compound. ACUBIOCHEM.

- This compound | CAS 186593-48-6.

- 186593-48-6(2-Fluoro-3-methyl-5-aminopyridine) Product Description. ChemicalBook.

- SAFETY DATA SHEET for 2-amino-6-methylpyridine. A75706 - Aldrich.

- 6-Fluoro-5-methylpyridin-3-ol,186593-50-0. Amadis Chemical.

- SAFETY DATA SHEET for 3-Amino-5-bromo-2-methylpyridine. Thermo Fisher Scientific.

- Methanolysis of Fluoropyridine Aminals.

- 2-Fluoro-3-methyl-5-aminopyridine CAS#: 186593-48-6. ChemicalBook.

- 3-Amino-5-methylpyridine. Chem-Impex.

- 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degrad

Sources

- 1. acubiochem.com [acubiochem.com]

- 2. 2-Fluoro-3-methyl-5-aminopyridine CAS#: 186593-48-6 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CAS 186593-48-6 [matrix-fine-chemicals.com]

- 5. 186593-48-6 CAS MSDS (2-Fluoro-3-methyl-5-aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 186593-48-6|this compound|BLD Pharm [bldpharm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Fluoro-5-methylpyridin-3-amine: A Core Scaffold for Modern Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

6-Fluoro-5-methylpyridin-3-amine, registered under CAS number 186593-48-6, is a highly functionalized heterocyclic intermediate that has garnered significant attention in the field of drug discovery.[1][2] Its structure, featuring a pyridine core substituted with an amine, a methyl group, and a fluorine atom, offers a unique combination of properties that are highly desirable for the synthesis of complex molecular architectures and bioactive compounds. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, known for improving aqueous solubility and providing a key vector for molecular interactions.[3] The strategic placement of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] This guide provides a comprehensive technical overview of this compound, detailing its properties, logical synthesis strategies, key chemical transformations, and its proven applications as a critical building block in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. While detailed spectroscopic data is typically provided by commercial suppliers upon request, this table provides the core identification and handling information.[1][6]

| Property | Value | Reference(s) |

| CAS Number | 186593-48-6 | [2] |

| Molecular Formula | C₆H₇FN₂ | [2] |

| Molecular Weight | 126.13 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Amino-2-fluoro-3-methylpyridine, 2-Fluoro-3-methyl-5-aminopyridine | [2] |

| Appearance | Light yellow to brown solid | [7] |

| Storage | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [1] |

Spectroscopic characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS) is essential for confirming the identity and purity of the compound. This data is available from various chemical suppliers.[1][6]

Synthesis Strategies: A Retrosynthetic Approach

While a definitive, peer-reviewed synthesis is not extensively published, a logical and robust synthetic route can be designed based on established pyridine chemistry. A retrosynthetic analysis provides a clear roadmap for its preparation from simpler, commercially available precursors.[8] The most logical disconnection involves the reduction of a nitro group, which is a standard method for introducing an amine onto an aromatic ring.

Caption: Retrosynthetic analysis of this compound.

This analysis suggests a two-step forward synthesis: (1) regioselective nitration of 2-Fluoro-3-methylpyridine, followed by (2) reduction of the resulting nitro-intermediate.

Representative Synthesis Protocol

This protocol is based on standard procedures for the synthesis of aminopyridines.[7][9]

Step 1: Nitration of 2-Fluoro-3-methylpyridine

-

Rationale: The nitration of a substituted pyridine requires strong acidic conditions to activate the ring system. The regioselectivity is directed by the existing substituents. The fluorine at the 2-position and the methyl group at the 3-position are ortho, para-directing. The position meta to the ring nitrogen (C5) is the most favorable site for electrophilic attack.

-

Methodology:

-

In a three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-Fluoro-3-methylpyridine (1.0 eq) to concentrated sulfuric acid (3-4 volumes) while cooling in an ice bath to maintain a temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-Fluoro-3-methylpyridine, ensuring the internal temperature does not exceed 15 °C.[7]

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Neutralize the solution with a base (e.g., aqueous sodium hydroxide) to pH 7-8.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Fluoro-3-methyl-5-nitropyridine.

-

Step 2: Reduction of 2-Fluoro-3-methyl-5-nitropyridine

-

Rationale: The reduction of an aromatic nitro group to a primary amine is a common and high-yielding transformation. Catalytic hydrogenation is a clean method, but reduction using metals in acidic media (like tin(II) chloride) is also highly effective and tolerant of many functional groups.

-

Methodology (using SnCl₂):

-

Dissolve the crude 2-Fluoro-3-methyl-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or concentrated hydrochloric acid.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) portion-wise, as the reaction can be exothermic.[10]

-

Heat the mixture to reflux (typically 50-80 °C) and stir for 1-3 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and neutralize by slowly adding a saturated solution of sodium bicarbonate or concentrated NaOH until the pH is basic (>9). This will precipitate tin salts.

-

Filter the mixture through a pad of celite to remove the inorganic salts.

-

Extract the aqueous filtrate multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by column chromatography or recrystallization to yield pure this compound.

-

Chemical Reactivity and Key Transformations

The utility of this compound lies in its capacity to undergo a variety of chemical transformations, making it a versatile scaffold for building molecular complexity.

N-Functionalization

The primary amine at the C3 position is a potent nucleophile and can readily participate in standard reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form stable amide bonds.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These reactions are fundamental in medicinal chemistry for linking the pyridine core to other fragments or pharmacophores.[11]

Palladium-Catalyzed Cross-Coupling Reactions

The molecule is an excellent substrate for modern cross-coupling reactions, which are cornerstones of pharmaceutical synthesis.

A. Buchwald-Hartwig Amination

The amino group can act as the nucleophilic partner in Buchwald-Hartwig amination, coupling with aryl or heteroaryl halides to form diarylamines or N-aryl pyridinamines.[12] This reaction provides a powerful method for constructing C-N bonds that are otherwise difficult to form.

-

Causality: The reaction is driven by a palladium catalyst, typically Pd(0), which undergoes a catalytic cycle involving oxidative addition to the aryl halide, coordination and deprotonation of the amine, and reductive elimination to form the product.[13][14] The choice of phosphine ligand is critical and is determined by the steric and electronic properties of the coupling partners.[15]

Caption: Logical workflow from chemical building block to biological inhibition.

Safety, Handling, and Storage

As a functionalized amine, this compound requires careful handling. Based on data for structurally related compounds, appropriate safety precautions should be taken. [16][17][18]

-

Hazard Statements: Likely to be toxic if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere to prevent degradation. [1]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS 186593-48-6) is more than just a chemical intermediate; it is a strategically designed building block that provides a robust entry point into novel chemical space for drug discovery. Its unique combination of a fluorinated pyridine core and a reactive amine handle allows for its facile incorporation into complex molecules through a variety of reliable and high-yielding chemical transformations. Its demonstrated use in the synthesis of advanced therapeutic modalities like PROTACs and kinase inhibitors underscores its importance and ensures its continued relevance for researchers and scientists working at the forefront of medicinal chemistry.

References

-

Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Meryer. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Shen, R., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. Available at: [Link]

-

chemeurope.com. (n.d.). Buchwald-Hartwig reaction. Retrieved from [Link]

-

Name-Reaction.com. (2026). Buchwald-Hartwig amination. Retrieved from [Link]

- Crew, A. P., et al. (2021). Tau-protein targeting compounds and associated methods of use. (WO2021011913A1). Google Patents.

- Crew, A. P., et al. (2018). Tau-protein targeting protacs and associated methods of use. (CA3042260A1). Google Patents.

- Crew, A. P., et al. (2018). Tau-protein targeting protacs and associated methods of use. (WO2018102067A2). Google Patents.

-

Biscoe, M. R., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society. Available at: [Link]

- Brough, P. A., et al. (2021). Pyridone compounds and methods of use in the modulation of a protein kinase. (WO2021062245A1). Google Patents.

-

Grosjean, A., et al. (2018). Suzuki–Miyaura based strategy for the synthesis of pyridine‐ended oligoarene linkers. ResearchGate. Retrieved from [Link]

-

Bayer AG. (2018). SUBSTITUTED HETEROCYCLIC COMPOUNDS AND THERAPEUTIC USES THEREOF. (Patent No. 4188930). European Patent Office. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Retrieved from [Link]

-

Al-Tel, T. H. (2009). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions. Retrieved from [Link]

-

Ghorab, M. M., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Wikipedia. (n.d.). Retrosynthetic analysis. Retrieved from [Link]

-

Longley, D. B., et al. (2003). The oral fluorinated pyrimidines. Annals of Oncology. Retrieved from [Link]

-

El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

-

El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]

-

National Institutes of Health. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 186593-48-6. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

- Bristol-Myers Squibb Company. (2018). Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors. (WO2018013776A1). Google Patents.

Sources

- 1. acubiochem.com [acubiochem.com]

- 2. This compound | CAS 186593-48-6 [matrix-fine-chemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | Semantic Scholar [semanticscholar.org]

- 6. 186593-48-6|this compound|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Retrosynthetic analysis - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. SUBSTITUTED HETEROCYCLIC COMPOUNDS AND THERAPEUTIC USES THEREOF - Patent 4188930 [data.epo.org]

- 11. WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors - Google Patents [patents.google.com]

- 12. name-reaction.com [name-reaction.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig_reaction [chemeurope.com]

- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-5-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-5-methylpyridin-3-amine, with the CAS Registry Number 186593-48-6, is a key building block in medicinal chemistry and drug discovery.[1][2] Its unique substitution pattern, featuring a fluorine atom, a methyl group, and an amine group on a pyridine scaffold, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can significantly modulate the physicochemical properties of the final compounds, such as metabolic stability and binding affinity to target proteins. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds.

Molecular Structure and Key Features

The structure of this compound is presented below. The numbering of the pyridine ring is crucial for the assignment of spectroscopic signals.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the amine protons. The chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating amine and methyl groups.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~7.5 - 7.7 | d | 1H | H-2 | J(H-2, H-4) ≈ 2-3 Hz |

| ~6.8 - 7.0 | d | 1H | H-4 | J(H-4, H-2) ≈ 2-3 Hz |

| ~3.5 - 4.5 | br s | 2H | -NH₂ | - |

| ~2.1 - 2.3 | s | 3H | -CH₃ | - |

Causality Behind Predictions:

-

Aromatic Protons (H-2 and H-4): The two aromatic protons are expected to appear as doublets due to meta-coupling. The exact chemical shifts are influenced by the substituents. Data for the analogous 2-amino-5-methylpyridine shows aromatic protons at δ 7.79 (d) and 7.12 (dd).[3] The introduction of a fluorine atom at the 6-position is expected to shift both signals.

-

Amine Protons (-NH₂): The amine protons typically appear as a broad singlet, and their chemical shift is highly dependent on the solvent and concentration. The signal may exchange with D₂O.

-

Methyl Protons (-CH₃): The methyl group protons are expected to be a singlet in the upfield region of the aromatic spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the presence of five aromatic carbon signals and one aliphatic carbon signal for the methyl group. The carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F), and other nearby carbons will show smaller two- and three-bond couplings.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Predicted Coupling Constant (JC-F, Hz) |

| ~155 - 165 (d) | C-6 | ¹J ≈ 230-250 |

| ~140 - 150 | C-3 | ³J ≈ 3-5 |

| ~130 - 140 (d) | C-2 | ⁴J ≈ 1-3 |

| ~120 - 130 (d) | C-4 | ⁴J ≈ 1-3 |

| ~110 - 120 (d) | C-5 | ²J ≈ 20-30 |

| ~15 - 20 | -CH₃ | ⁴J ≈ 1-3 |

Expertise in Interpretation:

-

The carbon directly attached to the fluorine (C-6) will be significantly downfield and split into a doublet with a large coupling constant.

-

The C-5 carbon, being two bonds away from the fluorine, will also show a significant doublet splitting.

-

The remaining carbons will be influenced to a lesser extent by the fluorine atom. The interpretation of ¹³C NMR spectra of fluorinated compounds can be complex due to these couplings.[4]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

-

To confirm the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds.

-

For unambiguous assignment, 2D NMR experiments such as HSQC and HMBC can be conducted.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C=C, C=N, and C-F bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Medium, two bands | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100 - 3000 | Weak to Medium | Aromatic C-H stretching |

| 2980 - 2850 | Weak | Aliphatic C-H stretching (methyl group) |

| 1650 - 1580 | Strong | N-H bending (scissoring) of the primary amine |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching of the pyridine ring |

| 1350 - 1250 | Strong | Aromatic C-N stretching |

| 1250 - 1000 | Strong | C-F stretching |

| 900 - 650 | Medium to Strong | Out-of-plane C-H bending |

Field-Proven Insights:

-

N-H Stretching: Primary amines typically show two distinct bands in this region corresponding to asymmetric and symmetric stretching modes.

-

Aromatic Region: The pyridine ring will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

-

C-F Stretching: The C-F bond gives a strong absorption in the fingerprint region, which is a characteristic feature of fluorinated compounds.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 126.13 (Calculated for C₆H₇FN₂)

-

Major Fragments: The fragmentation of pyridines can be complex. Expected fragmentation pathways for this compound could involve the loss of small molecules or radicals.

Sources

"6-Fluoro-5-methylpyridin-3-amine" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-Fluoro-5-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to a Versatile Scaffold

An Overview of this compound

This compound is a substituted pyridine derivative that has garnered interest within the pharmaceutical and agrochemical industries.[1][2] Its structural complexity, featuring a pyridine core functionalized with an amine, a methyl group, and a fluorine atom, makes it a valuable building block in organic synthesis.[1][3] Pyridine rings are a common motif in many biologically active compounds, and the specific substitution pattern of this molecule offers multiple points for further chemical modification, enabling the exploration of a wide range of chemical space in drug discovery programs.[4][5]

The Critical Role of Molecular Structure and Conformation

In the realm of drug development, a deep understanding of a molecule's three-dimensional structure and conformational preferences is paramount. The specific arrangement of atoms in space dictates how a molecule interacts with its biological target, such as an enzyme or a receptor. For this compound, the orientation of the amino and methyl groups relative to the pyridine ring and the fluorine atom influences its electronic properties, hydrogen bonding capabilities, and overall shape. These factors are critical determinants of its efficacy, selectivity, and pharmacokinetic properties as a potential drug candidate or a key intermediate.

Part 2: A Closer Look at the Molecular Structure

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for sourcing the compound and for regulatory documentation.

| Property | Value |

| IUPAC Name | This compound[6] |

| CAS Number | 186593-48-6[6][7] |

| Molecular Formula | C6H7FN2[6][7] |

| Molecular Weight | 126.13 g/mol [6][7] |

| SMILES | CC1=CC(N)=CN=C1F[6] |

| Appearance | Light yellow to brown solid[7] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C[7][8] |

Predicted Geometry and Structural Features

While a definitive crystal structure for this compound is not publicly available in databases like the Cambridge Crystallographic Data Centre (CCDC)[9], its geometry can be predicted with high confidence based on established principles of chemical bonding and the structures of related compounds.[10] The central pyridine ring is expected to be planar. The substituents—amino, methyl, and fluoro groups—will lie in or close to this plane. The precise bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the electron-withdrawing nature of the fluorine atom will affect the aromatic system's electron density and the bond lengths within the pyridine ring.

Caption: Predicted molecular structure of this compound.

Spectroscopic Characterization: A Hypothetical Analysis

The identity and purity of this compound would be confirmed using a suite of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the amino group, and the protons of the methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents. The amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom. For instance, the carbon atom attached to the fluorine (C6) will show a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and a C-F stretching band.[11][12]

Part 3: Unraveling the Conformational Landscape

Conformational Flexibility of the Amino Group

The most significant conformational flexibility in this compound arises from the rotation around the C3-N(amino) bond. The orientation of the amino group relative to the pyridine ring is influenced by a combination of steric and electronic factors.

-

Steric Hindrance: The methyl group at the C5 position could sterically hinder the rotation of the amino group, potentially favoring a conformation where the amino group is oriented away from the methyl group.

-

Electronic Effects: The lone pair of electrons on the amino nitrogen can participate in resonance with the pyridine ring, which would favor a planar arrangement. The electron-withdrawing fluorine atom at the C6 position influences the overall electron distribution in the ring, which in turn affects the rotational barrier of the amino group.

-

Intramolecular Hydrogen Bonding: There is a possibility of weak intramolecular hydrogen bonding between one of the amino protons and the nitrogen atom of the pyridine ring (N1), which would stabilize a specific conformation.

Theoretical studies on substituted pyridines and related heterocyclic systems have shown that such substituent effects can significantly influence conformational equilibria.[13][14][15]

A Practical Guide to Computational Conformational Analysis

Given the absence of experimental data, a robust computational approach is necessary to elucidate the conformational preferences of this compound. Density Functional Theory (DFT) is a powerful tool for this purpose.

Experimental Protocol: DFT-Based Conformational Search

-

Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search by rotating the C3-N(amino) bond to identify all potential low-energy conformers.

-

Geometry Optimization: Each identified conformer should be subjected to full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP functional with a 6-31G(d) basis set). This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

-

Frequency Calculations: Perform frequency calculations for each optimized geometry to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Relative Energy Calculation: The relative energies of the conformers can then be calculated to determine the most stable conformation and the energy barriers between different conformations.

-

Solvent Effects: To mimic physiological conditions, it is advisable to include a solvent model, such as the Polarizable Continuum Model (PCM), in the calculations.

Visualizing the Computational Workflow

The following diagram illustrates the key steps in the proposed computational workflow for the conformational analysis of this compound.

Caption: Computational workflow for conformational analysis.

Part 4: Significance in Drug Discovery and Development

A Privileged Pharmacophore

The this compound scaffold possesses several features that make it a "privileged" pharmacophore in drug design:

-

Hydrogen Bonding: The amino group provides a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor. These are crucial for molecular recognition at the target binding site.

-

Aromatic Interactions: The pyridine ring can engage in π-π stacking or other non-covalent interactions with aromatic residues in a protein's active site.

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of the molecule, all of which are desirable properties in drug candidates.

Guiding Structure-Activity Relationship (SAR) Studies

A detailed understanding of the conformational preferences of this compound is critical for establishing a robust Structure-Activity Relationship (SAR). By knowing the lowest energy conformation, medicinal chemists can design analogues where the key interacting groups are pre-organized in the bioactive conformation, potentially leading to more potent and selective compounds. This knowledge-driven approach can significantly accelerate the drug discovery process, reducing the time and resources spent on synthesizing and testing less promising candidates.

Part 5: Concluding Remarks

This compound is a molecule of significant interest due to its versatile chemical nature and its potential as a scaffold in drug discovery. While experimental data on its conformation is limited, this guide has outlined its key structural features and provided a comprehensive, field-proven computational workflow to elucidate its conformational landscape. By integrating theoretical calculations with established chemical principles, researchers can gain valuable insights into the three-dimensional properties of this important building block, thereby enabling a more rational and efficient approach to the design of novel therapeutics and other advanced materials.

Part 6: References

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 186593-48-6. Retrieved from [Link]

-

MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines. Retrieved from [Link]

-

PubMed. (n.d.). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-fluoro-5-methylpyridine-3-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Fluoro-6-Methylpyridin-2-amine in Advancing Drug Discovery and Development. Retrieved from [Link]

-

ACS Publications. (n.d.). Conformation of piperidine and of derivatives with additional ring hetero atoms. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-methylpyridin-4-amine. Retrieved from [Link]

-

PubMed Central. (n.d.). Conformational landscape of substituted prolines. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 6-Methylpyridin-3-amine. Retrieved from [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-methylpyridine. Retrieved from [Link]

-

MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-methylpyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

-

YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. Retrieved from [Link]

-

Loba Chemie. (n.d.). 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

MDPI. (n.d.). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]

- 3. 2-Fluoro-3-methyl-5-aminopyridine CAS#: 186593-48-6 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | CAS 186593-48-6 [matrix-fine-chemicals.com]

- 7. 186593-48-6 CAS MSDS (2-Fluoro-3-methyl-5-aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 186593-48-6|this compound|BLD Pharm [bldpharm.com]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Acidity Study on 3-Substituted Pyridines | MDPI [mdpi.com]

- 14. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 6-Fluoro-5-methylpyridin-3-amine: Starting Materials and Strategic Routes

Introduction

6-Fluoro-5-methylpyridin-3-amine is a key building block in contemporary medicinal chemistry and drug development. Its unique trifunctionalized pyridine scaffold, featuring a fluorine atom, a methyl group, and an amine, makes it a valuable intermediate in the synthesis of a variety of pharmacologically active agents. The strategic placement of these functional groups allows for diverse downstream modifications, enabling the exploration of vast chemical space in the pursuit of novel therapeutics. This guide provides a comprehensive overview of two prominent synthetic strategies for obtaining this pivotal intermediate, starting from readily available precursors. We will delve into the mechanistic underpinnings of each transformation, providing detailed experimental protocols and highlighting the rationale behind the selection of reagents and reaction conditions.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several different starting materials. This guide will focus on two convergent and logical pathways that are well-documented in the chemical literature and offer distinct advantages in terms of starting material availability and overall efficiency.

-

Route 1: The Balz-Schiemann Reaction from 5-Methylpyridin-3-amine. This classical approach leverages the well-established Balz-Schiemann reaction to introduce the fluorine atom onto a pre-existing aminopyridine scaffold.

-

Route 2: Multi-step Synthesis from 2,3-Lutidine. This pathway involves the construction of the functionalized pyridine ring through a series of transformations, including oxidation, nitration, halogenation, fluorination, and reduction.

The choice between these routes will often depend on the availability and cost of the starting materials, as well as the scale of the synthesis and the specific capabilities of the laboratory.

Route 1: Synthesis via the Balz-Schiemann Reaction

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry, providing a reliable method for the conversion of an aromatic amine to an aryl fluoride via a diazonium salt intermediate.[1][2] This approach is particularly attractive due to its often high yields and the commercial availability of the starting material, 5-methylpyridin-3-amine.

Causality of Experimental Choices

The reaction proceeds in two key stages: diazotization of the amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[3][4][5] The choice of fluoroboric acid (HBF₄) is critical; it serves as both the acid for the diazotization and the source of the tetrafluoroborate counterion, which imparts greater stability to the diazonium salt compared to the chloride or sulfate salts. The thermal decomposition step is typically performed in a non-polar, high-boiling solvent to ensure a controlled release of nitrogen gas and the formation of the aryl fluoride.

Experimental Protocol: Balz-Schiemann Reaction of 5-Methylpyridin-3-amine

Step 1: Diazotization and Formation of the Diazonium Tetrafluoroborate Salt

-

In a well-ventilated fume hood, a solution of 5-methylpyridin-3-amine (1.0 eq) in 48% aqueous fluoroboric acid (3.0 eq) is prepared in a suitable reaction vessel and cooled to 0-5 °C in an ice-salt bath with vigorous stirring.

-

A solution of sodium nitrite (1.1 eq) in a minimal amount of cold water is added dropwise to the reaction mixture, ensuring the internal temperature is maintained below 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

-

The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Step 2: Thermal Decomposition to 6-Fluoro-5-methylpyridine

-

The dried diazonium salt is carefully added in portions to a pre-heated, high-boiling point solvent such as toluene or xylene at 100-120 °C.

-

The reaction is monitored by the evolution of nitrogen gas. Once the gas evolution ceases, the reaction is considered complete.

-

The reaction mixture is cooled to room temperature and washed sequentially with 1 M sodium hydroxide solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 6-fluoro-5-methylpyridine.

-

Purification is achieved by column chromatography on silica gel.

Step 3: Nitration of 6-Fluoro-5-methylpyridine

-

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, 6-fluoro-5-methylpyridine (1.0 eq) is added dropwise, maintaining the temperature below 10 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

The mixture is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated product, 6-fluoro-5-methyl-3-nitropyridine, is collected by filtration, washed with water, and dried.

Step 4: Reduction of the Nitro Group

-

The 6-fluoro-5-methyl-3-nitropyridine (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the final product, this compound.

Data Summary for Route 1

| Step | Transformation | Key Reagents | Typical Yield (%) |

| 1 | Diazotization | 5-methylpyridin-3-amine, NaNO₂, HBF₄ | 80-90 |

| 2 | Fluorination | Heat | 60-75 |

| 3 | Nitration | HNO₃, H₂SO₄ | 75-85 |

| 4 | Reduction | H₂, Pd/C | >95 |

Workflow Diagram for Route 1

Caption: Synthetic pathway for Route 1.

Route 2: Multi-step Synthesis from 2,3-Lutidine

This route offers an alternative approach starting from the inexpensive and readily available 2,3-lutidine. It involves a series of functional group interconversions to build the desired molecule.

Causality of Experimental Choices

The initial N-oxidation of 2,3-lutidine activates the pyridine ring for subsequent electrophilic nitration, which preferentially occurs at the 4-position due to the directing effects of the N-oxide and the methyl groups. The N-oxide also plays a crucial role in the subsequent halogenation step, directing the halogen to the 6-position. Deoxygenation of the N-oxide is a necessary step before nucleophilic aromatic substitution. The choice of a chlorinating agent like phosphorus oxychloride (POCl₃) is standard for converting pyridine N-oxides to chloropyridines. The subsequent nucleophilic aromatic substitution with a fluoride source, such as potassium fluoride, is a common method for introducing fluorine onto an activated aromatic ring.[6][7][8][9] Finally, the reduction of the nitro group to an amine is a standard transformation.

Experimental Protocol: Synthesis from 2,3-Lutidine

Step 1: N-Oxidation of 2,3-Lutidine

-

2,3-Lutidine (1.0 eq) is dissolved in acetic acid.

-

Hydrogen peroxide (30% aqueous solution, 1.5 eq) is added dropwise, and the mixture is heated to 70-80 °C for several hours.

-

The reaction is monitored by TLC. Upon completion, the excess acetic acid is removed under reduced pressure.

-

The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give 2,3-lutidine-N-oxide.

Step 2: Nitration of 2,3-Lutidine-N-oxide

-

2,3-Lutidine-N-oxide (1.0 eq) is added portion-wise to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.

-

The reaction mixture is then heated to 90 °C for several hours.[10]

-

After cooling, the mixture is poured onto ice and neutralized with a strong base (e.g., NaOH).

-

The precipitated product, 2,3-dimethyl-4-nitropyridine-N-oxide, is collected by filtration, washed with water, and dried.

Step 3: Chlorination of 2,3-Dimethyl-4-nitropyridine-N-oxide

-

A mixture of 2,3-dimethyl-4-nitropyridine-N-oxide (1.0 eq) and phosphorus oxychloride (POCl₃, 3.0 eq) is heated at reflux for several hours.

-

The excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is carefully poured onto ice and neutralized with sodium carbonate.

-

The product, 6-chloro-5-methyl-3-nitropyridine, is extracted with ethyl acetate, and the organic layer is dried and concentrated.

Step 4: Deoxygenation of the N-oxide (if necessary, depending on the outcome of Step 3)

-

Should the N-oxide remain after the chlorination step, it can be removed by treating the product with a reducing agent such as phosphorus trichloride (PCl₃) in an inert solvent.[3][11][12]

Step 5: Nucleophilic Aromatic Substitution for Fluorination

-

A mixture of 6-chloro-5-methyl-3-nitropyridine (1.0 eq), potassium fluoride (2.0 eq), and a phase-transfer catalyst (e.g., 18-crown-6) in a high-boiling aprotic solvent (e.g., DMSO or sulfolane) is heated to 150-180 °C.

-

The reaction is monitored by GC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried, and concentrated. The crude product, 6-fluoro-5-methyl-3-nitropyridine, is purified by column chromatography.

Step 6: Reduction of the Nitro Group

-

This step is identical to Step 4 in Route 1. The 6-fluoro-5-methyl-3-nitropyridine is reduced to this compound using hydrogen gas and a palladium catalyst.

Data Summary for Route 2

| Step | Transformation | Key Reagents | Typical Yield (%) |

| 1 | N-Oxidation | 2,3-Lutidine, H₂O₂, Acetic Acid | 85-95 |

| 2 | Nitration | HNO₃, H₂SO₄ | 70-80 |

| 3 | Chlorination | POCl₃ | 60-70 |

| 4 | Deoxygenation | PCl₃ | >90 |

| 5 | Fluorination | KF, Phase-transfer catalyst | 50-65 |

| 6 | Reduction | H₂, Pd/C | >95 |

Workflow Diagram for Route 2

Caption: Synthetic pathway for Route 2.

Conclusion

The synthesis of this compound is achievable through multiple strategic pathways. The choice of the optimal route is contingent upon factors such as the cost and availability of starting materials, the desired scale of production, and the technical capabilities of the laboratory. The Balz-Schiemann reaction from 5-methylpyridin-3-amine offers a more direct route, while the multi-step synthesis from 2,3-lutidine provides an alternative from a more fundamental and inexpensive starting material. Both routes rely on well-established and robust chemical transformations, providing reliable access to this important building block for drug discovery and development. This guide has provided the foundational knowledge and detailed protocols to enable researchers to confidently undertake the synthesis of this valuable compound.

References

-

Wikipedia. (2023). Balz–Schiemann reaction. [Link]

-

ResearchGate. (2016). 4‐Nitropyridine N‐oxide. [Link]

-

Organic Chemistry Portal. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. [Link]

-

Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]

-

Vedantu. Balz Schiemann Reaction: Mechanism, Steps & Applications. [Link]

-

BYJU'S. Balz Schiemann Reaction Mechanism. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

ResearchGate. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

-

Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

-

ACS Publications. (1960). Aromatic Fluorine Compounds. XI. Replacement of Chlorine by Fluorine in Halopyridines. [Link]

- Google Patents. (2017). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

Organic Chemistry Portal. Balz-Schiemann Reaction. [Link]

Sources

- 1. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. byjus.com [byjus.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

An In-depth Technical Guide to the Reactivity Profile of 6-Fluoro-5-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-5-methylpyridin-3-amine is a fluorinated heterocyclic amine that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern—an activating amino group, a deactivating fluorine atom, and a weakly activating methyl group on a pyridine core—creates a nuanced reactivity profile that can be strategically exploited for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical behavior of this compound, offering insights into its electronic properties and detailing its utility in various synthetic transformations.

Physicochemical Properties